molecular formula C9H17NO2 B1330248 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone CAS No. 37994-62-0

1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone

Cat. No.: B1330248
CAS No.: 37994-62-0
M. Wt: 171.24 g/mol
InChI Key: OOSYAXKYAOWSCZ-UHFFFAOYSA-N
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Description

1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone is an organic compound with the molecular formula C₉H₁₇NO₂. It is a derivative of piperidine, a six-membered heterocyclic amine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone typically involves the reaction of piperidine derivatives with acetylating agents under controlled conditions. One common method is the acetylation of 1,4-dimethyl-4-hydroxy-piperidine using acetic anhydride or acetyl chloride in the presence of a base such as pyridine .

Industrial Production Methods

Industrial production of this compound may involve catalytic hydrogenation of pyridine derivatives, followed by acetylation. The use of catalysts such as molybdenum disulfide or nickel-based catalysts can enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions

1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug synthesis.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of 1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The hydroxyl and acetyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound, a six-membered ring containing one nitrogen atom.

    1,4-Dimethyl-piperidine: Lacks the acetyl and hydroxyl groups.

    3-Acetyl-piperidine: Lacks the methyl and hydroxyl groups.

Uniqueness

1-(4-Hydroxy-1,4-dimethylpiperidin-3-yl)ethanone is unique due to the presence of both acetyl and hydroxyl groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(4-hydroxy-1,4-dimethylpiperidin-3-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-7(11)8-6-10(3)5-4-9(8,2)12/h8,12H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOSYAXKYAOWSCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CN(CCC1(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70283202
Record name 1,4-Dimethyl-3-acetyl-4-hydroxy-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37994-62-0
Record name NSC30344
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30344
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,4-Dimethyl-3-acetyl-4-hydroxy-piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70283202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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